5-(4-tert-butylphenyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-4-(4-isobutoxy-2-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-tert-butylphenyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-4-(4-isobutoxy-2-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound with a unique structure that includes tert-butyl, diethylamino, hydroxy, and isobutoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-tert-butylphenyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-4-(4-isobutoxy-2-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one involves multiple steps, including the formation of the pyrrol-2-one ring and the introduction of various substituents. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to minimize costs and maximize efficiency. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield ketones, while reduction of the carbonyl groups can produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound’s interactions with enzymes and receptors can be studied to understand its potential as a drug candidate. Its structural features may allow it to bind to specific biological targets, making it useful in drug discovery.
Medicine
The compound’s potential medicinal properties can be explored, particularly its ability to interact with biological pathways involved in diseases. It may serve as a lead compound for the development of new therapeutic agents.
Industry
In industry, the compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 5-(4-tert-butylphenyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-4-(4-isobutoxy-2-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-tert-butylphenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(4-isobutoxy-2-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one
- 5-(4-tert-butylphenyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one
- 5-(4-tert-butylphenyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-4-(4-isobutoxy-2-ethylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one
Uniqueness
The uniqueness of 5-(4-tert-butylphenyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-4-(4-isobutoxy-2-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications, as it can be tailored to achieve desired outcomes in various fields.
Properties
Molecular Formula |
C32H44N2O4 |
---|---|
Molecular Weight |
520.7 g/mol |
IUPAC Name |
(4E)-5-(4-tert-butylphenyl)-1-[2-(diethylamino)ethyl]-4-[hydroxy-[2-methyl-4-(2-methylpropoxy)phenyl]methylidene]pyrrolidine-2,3-dione |
InChI |
InChI=1S/C32H44N2O4/c1-9-33(10-2)17-18-34-28(23-11-13-24(14-12-23)32(6,7)8)27(30(36)31(34)37)29(35)26-16-15-25(19-22(26)5)38-20-21(3)4/h11-16,19,21,28,35H,9-10,17-18,20H2,1-8H3/b29-27+ |
InChI Key |
TYQOHJHRBWWCCE-ORIPQNMZSA-N |
Isomeric SMILES |
CCN(CC)CCN1C(/C(=C(/C2=C(C=C(C=C2)OCC(C)C)C)\O)/C(=O)C1=O)C3=CC=C(C=C3)C(C)(C)C |
Canonical SMILES |
CCN(CC)CCN1C(C(=C(C2=C(C=C(C=C2)OCC(C)C)C)O)C(=O)C1=O)C3=CC=C(C=C3)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.